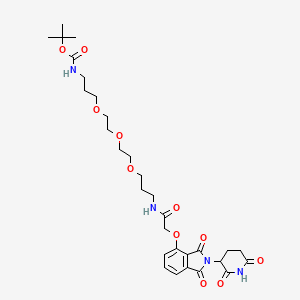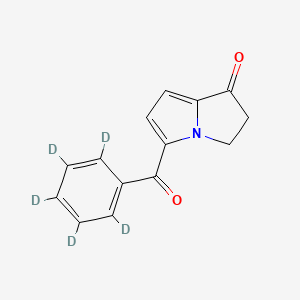
1-Keto Ketorolac-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Keto Ketorolac-d5 is a deuterated form of 1-Keto Ketorolac, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling (d5) enhances the compound’s stability and allows for more precise analytical measurements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Keto Ketorolac-d5 is synthesized through a series of chemical reactions starting from Ketorolac. The process involves the introduction of deuterium atoms into the molecular structure. The key steps include:
Deuterium Exchange: This step involves the replacement of hydrogen atoms with deuterium. The reaction is typically carried out in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Oxidation: The ketone group is introduced through an oxidation reaction. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Keto Ketorolac-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Keto Ketorolac-d5 is widely used in scientific research due to its stability and deuterium labeling. Some key applications include:
Pharmacokinetics: Used to study the metabolic pathways and bioavailability of Ketorolac.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Drug Development: Helps in the design and testing of new NSAIDs with improved efficacy and reduced side effects.
Biological Studies: Used to investigate the anti-inflammatory and analgesic properties of Ketorolac.
Mécanisme D'action
1-Keto Ketorolac-d5 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparaison Avec Des Composés Similaires
Ketorolac: The non-deuterated form of 1-Keto Ketorolac-d5.
Ketorolac Tromethamine: A salt form of Ketorolac used for its enhanced solubility.
Other NSAIDs: Ibuprofen, Naproxen, Diclofenac.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and analytical chemistry.
Propriétés
Formule moléculaire |
C14H11NO2 |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
5-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7H,8-9H2/i1D,2D,3D,4D,5D |
Clé InChI |
NFKBMHXYCKRXPQ-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C3N2CCC3=O)[2H])[2H] |
SMILES canonique |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


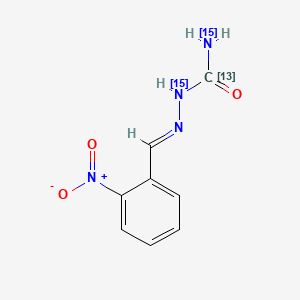
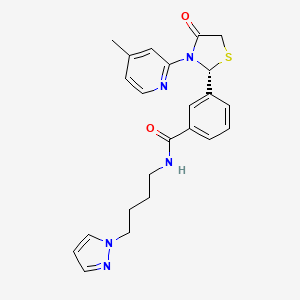
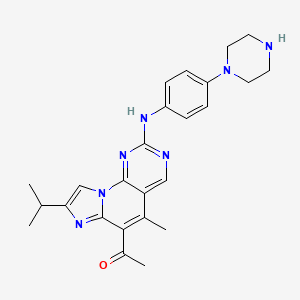
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
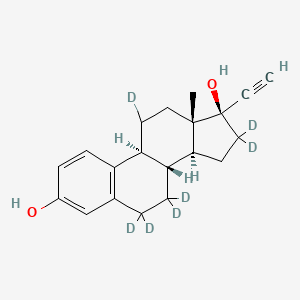
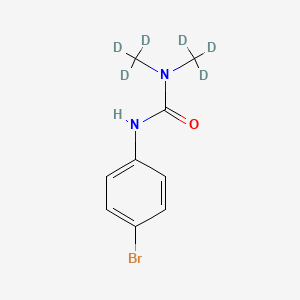
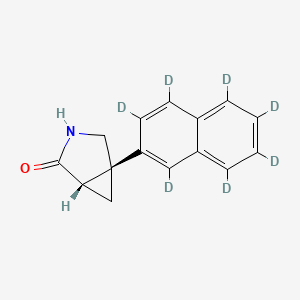
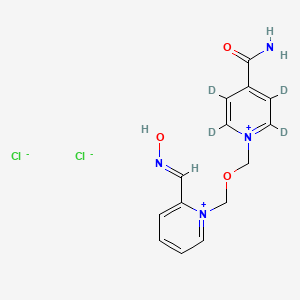

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)



